molecular formula C22H16N2O4 B2708037 Phenyl 3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate CAS No. 338975-88-5

Phenyl 3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate

Cat. No.: B2708037
CAS No.: 338975-88-5
M. Wt: 372.38
InChI Key: FXGAXFFXOZQZNI-UHFFFAOYSA-N
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Description

Phenyl 3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a phthalazine core, which is a bicyclic structure containing nitrogen atoms, and is substituted with phenyl and methoxyphenyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with hydrazine to form phthalazine derivatives. Subsequent reactions involve the introduction of phenyl and methoxyphenyl groups through Friedel-Crafts acylation or alkylation reactions. The final step often includes esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl 3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Friedel-Crafts catalysts such as aluminum chloride (AlCl3) are used for introducing substituents onto the aromatic rings.

Major Products Formed

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Phenyl 3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Phenyl 3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Phenyl 3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate can be compared with other phthalazine derivatives:

    Similar Compounds: Phthalazine, 4-methoxyphthalazine, and phenylphthalazine.

    Uniqueness: The presence of both phenyl and methoxyphenyl groups, along with the carboxylate ester, imparts unique chemical properties, such as increased lipophilicity and potential biological activity, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

phenyl 3-(4-methoxyphenyl)-4-oxophthalazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4/c1-27-16-13-11-15(12-14-16)24-21(25)19-10-6-5-9-18(19)20(23-24)22(26)28-17-7-3-2-4-8-17/h2-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGAXFFXOZQZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)OC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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